Oxaflozane is synthesized through specific chemical reactions involving precursor compounds. Its classification as a pyrazoline derivative places it within a broader group of heterocyclic compounds that exhibit significant pharmacological properties. This classification is crucial for understanding its potential therapeutic uses.
The synthesis of Oxaflozane typically involves the reaction of chalcones with phenylhydrazine in a suitable solvent, often glacial acetic acid. The process can be summarized in the following steps:
This method has been shown to yield good results in terms of both yield and purity, confirming the effectiveness of the synthetic route employed .
Oxaflozane features a distinctive molecular structure characterized by its pyrazoline core. The general formula can be represented as CHN, where specific values for , , and depend on the substituents attached to the pyrazoline ring.
Oxaflozane undergoes several chemical reactions that can be categorized as follows:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to facilitate further synthetic applications .
The mechanism of action of Oxaflozane primarily involves its interaction with specific biological targets:
These mechanisms highlight the compound's potential therapeutic roles in treating depression and inflammatory disorders .
The physical and chemical properties of Oxaflozane are crucial for understanding its behavior in biological systems:
These properties influence how Oxaflozane can be formulated for therapeutic use and its stability during storage .
Oxaflozane holds promise in various scientific applications:
The ongoing research into Oxaflozane underscores its significance in medicinal chemistry and pharmacology, paving the way for future therapeutic developments .
Table 1: Key Historical Milestones of Oxaflozane
Year | Event | Details |
---|---|---|
1960s–1970s | Discovery & Synthesis | Developed as CERM-1766; phenylmorpholine core structure optimized [4] [9]. |
1974 | First Pharmacological Studies | Demonstrated serotonergic activity and low cardiotoxicity in animal models [2] [4]. |
1982 | Commercial Launch (France) | Marketed as Conflictan for depressive disorders [1] [4]. |
2004 | Global Discontinuation | Withdrawn without successor compounds [4]. |
Chemical Properties
Oxaflozane belongs to the class of organic compounds known as phenylmorpholines, characterized by a morpholine ring linked to a benzene moiety via a carbon-carbon bond. Its structure features:
Table 2: Chemical and Structural Properties of Oxaflozane
Property | Value/Description |
---|---|
IUPAC Name | 4-(Propan-2-yl)-2-[3-(trifluoromethyl)phenyl]morpholine |
CAS Registry Number | 26629-87-8 (free base) |
Molecular Formula | C₁₄H₁₈F₃NO |
XLogP3 | 3.41 (Predicted lipophilicity) [3] |
Hydrogen Bond Acceptors | 2 |
Topological Polar Surface Area | 12.5 Ų |
Pharmacological Classification
Table 3: Receptor Binding Affinity of Flumexadol (Active Metabolite)
Receptor Subtype | Affinity (pKi) | Activity |
---|---|---|
5-HT₁ₐ | 7.1 | Agonist |
5-HT₂c | 7.5 | Agonist |
5-HT₂ₐ | 6.0 | Weak agonist |
Note: pKi = −log(Ki), where Ki is inhibition constant; higher values indicate stronger binding [1] [4].
Structural Analogs
Oxaflozane shares pharmacological similarities with other phenylpiperazine/phenylmorpholine derivatives (e.g., nefazodone) but remains unique in its trifluoromethylphenyl substitution pattern [1] [9].
Compound Names Mentioned: Oxaflozane, Flumexadol (metabolite), CERM-1766 (developmental code), CERM-1841 (metabolite code), Conflictan (trade name).
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7